4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate
Description
Properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S2/c1-20-12-6-8-14(9-7-12)23(18,19)21-13-4-2-11(3-5-13)15-10-22-17-16-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGBGCKKQQGHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CSN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Hydroxyphenyl-1,2,3-thiadiazole
The thiadiazole core is typically synthesized via Hurd–Mori cyclization , a method validated for its efficiency in forming 1,2,3-thiadiazoles from α,β-unsaturated ketones and thionating agents.
Procedure :
- Friedel–Crafts Acylation : React 1,3-benzenediol with 4-methoxybenzoyl chloride in the presence of AlCl₃ (1.2 equiv) in anhydrous dichloromethane at 0°C for 2 hours. Isolate 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethan-1-one with 78% yield.
- Thiadiazole Formation : Treat the ketone intermediate with ethyl carbazate (1.5 equiv) and thionyl chloride (SOCl₂, 3 equiv) in tetrahydrofuran (THF) at reflux (65°C) for 6 hours. The Hurd–Mori cyclization affords 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole, isolated via silica gel chromatography (hexane/ethyl acetate, 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 65°C |
| Yield | 68% |
| Purity (HPLC) | >95% |
Sulfonate Esterification
The sulfonate group is introduced via nucleophilic substitution between 4-hydroxy-phenyl-1,2,3-thiadiazole and 4-methoxybenzenesulfonyl chloride.
Procedure :
- Activation : Dissolve 4-hydroxy-phenyl-1,2,3-thiadiazole (1 equiv) in dry pyridine (5 mL/mmol) at 0°C.
- Sulfonation : Add 4-methoxybenzenesulfonyl chloride (1.2 equiv) dropwise over 15 minutes. Stir at room temperature for 12 hours.
- Work-Up : Quench with ice-cold 1M HCl, extract with ethyl acetate (3×15 mL), and dry over Na₂SO₄. Purify via recrystallization (ethanol/water, 4:1) to yield the title compound.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Yield | 82% |
| Melting Point | 154–156°C |
Alternative Synthetic Routes
One-Pot Cyclization-Sulfonation Approach
A streamlined method combines thiadiazole formation and sulfonation in a single reactor, reducing purification steps.
Procedure :
- Cyclodehydration : Heat a mixture of 4-methoxyphenylacetic acid (1 equiv) and thiosemicarbazide (1.1 equiv) in phosphorus oxychloride (POCl₃, 5 mL/mmol) at 90°C for 1 hour.
- In Situ Sulfonation : Cool to 40°C, add 4-methoxybenzenesulfonyl chloride (1.2 equiv), and stir for 6 hours.
- Isolation : Precipitate the product by adding ice water, filter, and wash with cold methanol.
Key Data :
| Parameter | Value |
|---|---|
| Total Yield | 70% |
| Purity (NMR) | 93% |
Optimization and Troubleshooting
Critical Reaction Parameters
- Temperature Control : Excess heat during Hurd–Mori cyclization promotes side reactions (e.g., ring-opening). Maintain reflux at ≤65°C.
- Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to minimize unreacted phenol.
- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance sulfonation rates vs. dichloromethane.
Common Pitfalls and Solutions
Characterization and Validation
Spectroscopic Data
Elemental Analysis
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 54.78 | 54.98 |
| H | 4.14 | 3.97 |
| N | 19.16 | 19.42 |
| S | 14.62 | 14.31 |
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and methoxybenzenesulfonate groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit promising anticancer properties. For instance:
- Cytotoxicity Studies : Compounds similar to 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (H460) cancers. IC50 values for some derivatives range from 0.28 to 10 μg/mL, indicating potent activity against these malignancies .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit tubulin polymerization, which is crucial for cancer cell division. Docking studies have revealed that these compounds can form hydrogen bonds with tubulin, disrupting its function and leading to apoptosis in cancer cells .
Antimicrobial Properties
Thiadiazole derivatives have also been explored for their antimicrobial efficacy:
- Bacterial Inhibition : Some studies report that thiadiazole-based compounds can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Synthetic Applications
The unique structure of this compound makes it a valuable intermediate in organic synthesis:
- Building Block in Organic Synthesis : Its sulfonate group allows for nucleophilic substitutions which can lead to the formation of more complex molecules. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals .
Material Science Applications
The compound's properties lend it potential applications in material science:
- Polymer Chemistry : Thiadiazole derivatives are being investigated for their ability to enhance the thermal and mechanical properties of polymers. They can act as cross-linking agents or modifiers that improve the performance characteristics of polymeric materials .
Case Study 1: Anticancer Activity
A study investigating a series of thiadiazole derivatives found that one compound exhibited an IC50 value of 0.28 μg/mL against MCF-7 cells. This compound was further analyzed for its interaction with tubulin, revealing significant binding affinity and disruption of microtubule dynamics .
Case Study 2: Antimicrobial Efficacy
Another research highlighted the antimicrobial properties of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thiadiazole ring could enhance antibacterial activity significantly .
Mechanism of Action
The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate involves its interaction with biological targets such as enzymes or receptors. The thiadiazole ring can interact with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The methoxybenzenesulfonate group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Substituent (R) | Molecular Weight | Key Features | Biological Relevance | References |
|---|---|---|---|---|---|
| 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate | -OCH₃ | ~368.35* | Electron-donating methoxy group; enhanced solubility | Potential enzyme inhibition | [2, 12] |
| 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate | -Cl | 352.82 | Electron-withdrawing chloro group; higher lipophilicity | Unspecified (structural analog) | [10] |
| 4-(5-Oxo-5H-1,2,4-dithiazol-3-yl)phenyl 4-methylbenzenesulfonate | -CH₃ | Not reported | Dithiazole ring; π-π stacking in crystal structure | Crystallography studies | [9] |
| 4-[1,2,3-Thiadiazole-4-yl]-phenol | -OH | Not reported | Phenolic hydroxyl; lacks sulfonate group | Intermediate in synthesis | [5] |
| 6-(5-Aryl-1,2,3-thiadiazol-4-yl)-(4-benzyl)benzene-1,3-diols | Benzyl diol | Variable | Diarylthiadiazole; Hsp90 inhibition potential | Anticancer candidate | [12] |
*Calculated based on analogous compounds.
Key Observations:
- Electronic Effects : The methoxy group (-OCH₃) in the target compound enhances solubility in polar solvents compared to the chloro (-Cl) and methyl (-CH₃) analogs, which are more lipophilic .
- Crystal Packing : The dithiazole analog () exhibits π-π stacking interactions, suggesting that the methoxybenzenesulfonate derivative may adopt similar solid-state arrangements, influencing stability and formulation .
- Synthetic Intermediates: The phenolic derivative (4-[1,2,3-thiadiazole-4-yl]-phenol) serves as a precursor in sulfonate ester synthesis, highlighting the importance of post-functionalization strategies .
Anticancer Potential:
- Hsp90 Inhibition: Diarylated thiadiazoles, such as 6-(5-aryl-1,2,3-thiadiazol-4-yl)-(4-benzyl)benzene-1,3-diols, demonstrate promising Hsp90 inhibitory activity by targeting client protein interactions in cancer cells .
- Cytotoxicity : 1,3,4-Thiadiazole-sulfonamide hybrids (e.g., compounds 7a–c in ) show significant cytotoxicity against cancer cell lines, suggesting that the sulfonate moiety enhances cellular uptake or target binding .
Enzyme Inhibition:
- α-Amylase/α-Glucosidase Inhibition : Thiadiazole-fused benzodioxine analogs () inhibit carbohydrate-metabolizing enzymes, indicating that the target compound’s thiadiazole core could confer antidiabetic properties . The methoxy group may fine-tune selectivity compared to halogenated analogs.
Biological Activity
The compound 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₂N₂O₄S₂
- Molecular Weight : 356.39 g/mol
This compound features a thiadiazole ring connected to a phenyl group and a methoxybenzenesulfonate moiety, which contributes to its biological activity.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of thiadiazole derivatives, including the target compound. The following table summarizes key findings regarding its anticancer efficacy:
| Study | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Alam et al. (2011) | HEPG2 | 10.28 | Inhibition of FAK activity |
| Almasirad et al. (2016) | SK-OV-3 | 19.5 | Induction of apoptosis |
| Sun et al. (2011) | A549 | 4.04 | Cell cycle arrest in G0/G1 phase |
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines, notably increasing the G0/G1 phase population while reducing cells in the S phase .
- FAK Inhibition : It exhibits potent inhibition of focal adhesion kinase (FAK), which is crucial for cancer cell proliferation and survival .
- Apoptosis Induction : Studies indicate that it may promote apoptosis in cancer cells through various pathways, enhancing its potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives are also noteworthy. For instance, certain derivatives have been reported to exhibit significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) . This activity is thought to be mediated through inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.
Other Biological Activities
In addition to anticancer and anti-inflammatory effects, compounds within the thiadiazole class have demonstrated:
- Antimicrobial Activity : Effective against various bacterial strains .
- Anticonvulsant Activity : Some derivatives have shown promise in models for epilepsy .
- Antidiabetic Effects : Certain thiadiazoles have been identified as potent inhibitors of α-glucosidase, indicating potential for managing diabetes .
Case Study 1: Anticancer Efficacy in HEPG2 Cells
In a study by Alam et al., several thiadiazole derivatives were synthesized and tested against HEPG2 liver cancer cells. The compound exhibited an IC₅₀ value of 10.28 µg/mL, demonstrating significant cytotoxicity and suggesting potential for liver cancer treatment.
Case Study 2: Inhibition of α-Glucosidase
A recent study synthesized new thiadiazole derivatives with varying acidic linkers and assessed their inhibitory effects on α-glucosidase. One derivative showed an IC₅₀ value significantly lower than acarbose, indicating strong potential as an antidiabetic agent .
Q & A
Q. What are the common synthetic routes for preparing 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate?
- Methodology : The synthesis typically involves two key steps: (i) Formation of the thiadiazole-phenyl intermediate : Reacting 4-aminophenyl derivatives with sulfur-containing reagents (e.g., thiosemicarbazides) under cyclization conditions. For example, 4-(1,2,3-thiadiazol-4-yl)aniline (CAS 121180-51-6) can be synthesized via cyclization of thiosemicarbazide precursors . (ii) Sulfonate esterification : The intermediate is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF. The reaction proceeds via nucleophilic substitution at room temperature or mild heating (40–60°C) .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane).
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm), sulfonate-linked methoxy groups (δ 3.8–4.0 ppm), and thiadiazole protons (δ 8.9–9.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 377.05 for CHNOS) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. This is critical for confirming stereochemistry and intermolecular interactions .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Assays :
- Enzyme Inhibition : Test against kinases or hydrolases using fluorometric or colorimetric substrates (e.g., ATPase activity measured via malachite green assay). Thiadiazole derivatives often target enzymes like DNA gyrase or topoisomerases .
- Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria or fungi (e.g., Candida albicans) using broth microdilution methods .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in sulfonate esterification?
- Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity compared to chlorinated solvents .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation.
- Temperature Control : Optimize between 25–50°C to balance reaction rate and side-product formation. Higher temperatures may degrade the thiadiazole ring .
- Validation : Characterize byproducts (e.g., unreacted sulfonyl chloride) via LC-MS.
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups : Chloro or nitro groups at the 4-position of the benzenesulfonate enhance antimicrobial potency by increasing electrophilicity .
- Methoxy Group : The 4-methoxy group improves solubility but may reduce membrane permeability in hydrophobic bacterial cell walls .
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Approaches :
- Assay Standardization : Ensure consistent buffer conditions (pH, ionic strength) and enzyme sources (e.g., recombinant vs. native proteins).
- Orthogonal Validation : Use isothermal titration calorimetry (ITC) to confirm binding affinities if fluorescence-based assays show variability .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to identify binding poses that explain discrepancies in IC values .
Q. What computational methods are used to predict interactions with biological targets?
- Tools :
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., GROMACS or AMBER). Thiadiazole rings often form π-π interactions with aromatic residues .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors on the sulfonate group) using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
